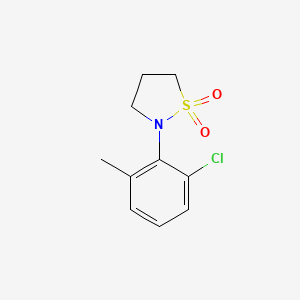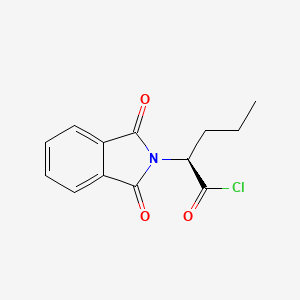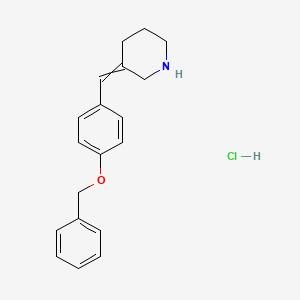
3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been evaluated for its potential as an EGFR kinase inhibitor , which is significant in the treatment of various cancers. EGFR, or Epidermal Growth Factor Receptor, is often overexpressed in cancerous cells, and its inhibition can lead to reduced tumor growth. Studies have shown that derivatives of this compound exhibit antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cervical cancer) . These findings suggest that it could be a promising candidate for further research into cancer therapies.
Apoptosis Induction
Apart from inhibiting EGFR kinase, this compound has also been associated with the induction of apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer cells. The ability to induce apoptosis is a valuable trait in anticancer agents, as it can lead to the elimination of cancer cells without affecting normal cells. The compound has shown potency in inducing apoptosis in A549 cancer cell lines, which could be further explored for therapeutic applications .
Molecular Docking Studies
Molecular docking studies are a part of computer-aided drug design and can predict the orientation of a drug candidate to its target, which is essential in understanding the potential efficacy of a compound. For 3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride, docking studies have suggested that it can bind to the hinge region of the ATP binding site of EGFR kinase. This is similar to the binding of the standard drug erlotinib, indicating that the compound could be a potent inhibitor of EGFR kinase .
Antitumor Agents
The compound’s derivatives have been synthesized and evaluated as antitumor agents. They have shown potent cytotoxic activity against various cancer cell lines, including glioma, prostate, and ovarian cancer cells. This suggests a broad spectrum of potential applications in cancer treatment, where the compound’s derivatives could be used to target multiple types of tumors .
Antimicrobial Activity
In addition to its anticancer properties, there is evidence to suggest that derivatives of this compound may also possess antimicrobial activity. This opens up the possibility of using these compounds in the treatment of infectious diseases, where they could act against bacteria or fungi that are resistant to current antibiotics .
ADME Property Analysis
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its development as a therapeutic agent. An in silico study of the ADME properties of the novel synthesized derivatives of 3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride has been performed. This analysis is vital for predicting the compound’s behavior in the human body and its potential as a safe and effective drug .
Eigenschaften
IUPAC Name |
3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-2-5-17(6-3-1)15-21-19-10-8-16(9-11-19)13-18-7-4-12-20-14-18;/h1-3,5-6,8-11,13,20H,4,7,12,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIWJYICNKLHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)
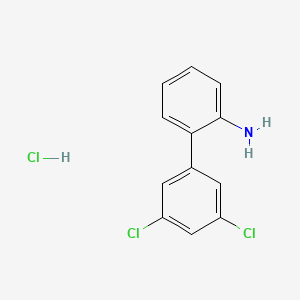

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)
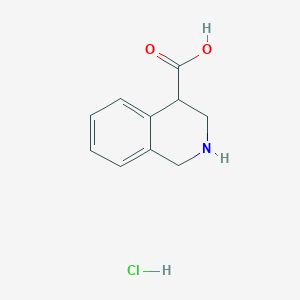


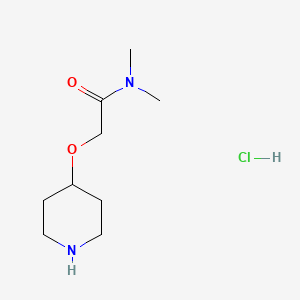
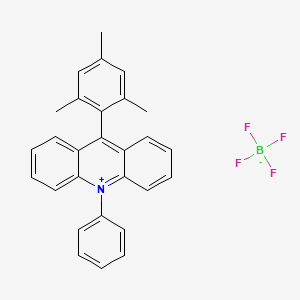
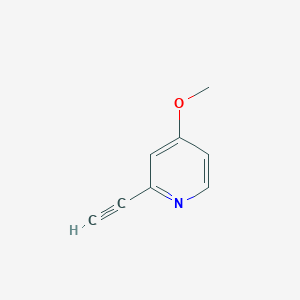
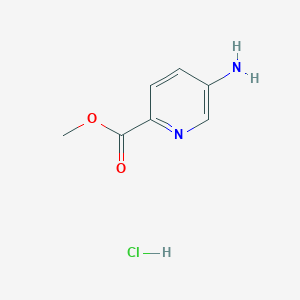
![tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1457874.png)
